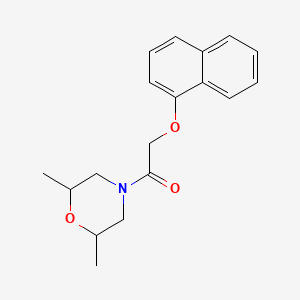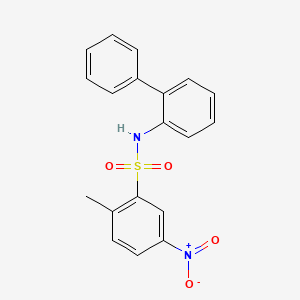![molecular formula C17H24Cl2N2O5 B4144696 1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144696.png)
1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a dichlorophenoxy group attached to a propyl chain, which is further linked to an ethylpiperazine moiety. The compound is often used in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3,4-dichlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(3,4-dichlorophenoxy)propyl bromide.
N-Alkylation: The resulting bromide is then reacted with 4-ethylpiperazine in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to yield 1-[3-(3,4-dichlorophenoxy)propyl]-4-ethylpiperazine.
Oxalate Formation: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the condensation and N-alkylation reactions to ensure high yield and purity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenoxy group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base and oxalic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Hydrolysis: Free base and oxalic acid.
Scientific Research Applications
1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors, modulating their activity.
Enzyme Inhibition: It can inhibit the activity of specific enzymes, affecting various biochemical pathways.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1-[3-(3,4-dichlorophenoxy)propyl]pyrrolidine oxalate: Known for its activity as a histamine H3 receptor antagonist.
1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperidine hydrochloride: Another derivative with similar structural features.
Uniqueness
1-[3-(3,4-Dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid stands out due to its specific ethylpiperazine moiety, which imparts unique chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
1-[3-(3,4-dichlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O.C2H2O4/c1-2-18-7-9-19(10-8-18)6-3-11-20-13-4-5-14(16)15(17)12-13;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFABAMHINHWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid](/img/structure/B4144620.png)
![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-2-methylpropyl]propanamide](/img/structure/B4144627.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B4144633.png)
![N-ethyl-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4144645.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4144652.png)
![1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-ethylpiperazine;hydrochloride](/img/structure/B4144658.png)
![1-[4-(2-Benzylphenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144670.png)
![1-benzyl-N-[2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B4144681.png)
![5-ethyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4144684.png)
![2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-cyclohexylacetamide](/img/structure/B4144713.png)

![1-Ethyl-4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4144722.png)

![N-(2-methoxyethyl)-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B4144731.png)
